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Compound of Interest

Compound Name: 3-Phenylbut-2-enoic acid

Cat. No.: B072180 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for 3-Phenylbut-2-
enoic acid, a valuable intermediate in organic synthesis. As a Senior Application Scientist, this

document is structured to offer not just raw data, but a deeper understanding of the underlying

principles and experimental considerations for the characterization of this and similar α,β-

unsaturated carboxylic acids. The focus is on providing a holistic view of the molecule through

the lenses of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS).

Structural Elucidation: A Spectroscopic Overview
3-Phenylbut-2-enoic acid (also known as 3-phenylcrotonic acid) is a C10H10O2 molecule that

exists as two geometric isomers, (E) and (Z). The spectroscopic properties of these isomers

are distinct, allowing for their unambiguous identification. This guide will primarily focus on the

more stable (E)-isomer and will draw comparisons with the (Z)-isomer where relevant. The

molecular structure and numbering scheme used for spectral assignments are shown below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 3-Phenylbut-2-enoic acid, both ¹H and ¹³C NMR provide critical

information for structural confirmation and isomeric assignment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b072180?utm_src=pdf-interest
https://www.benchchem.com/product/b072180?utm_src=pdf-body
https://www.benchchem.com/product/b072180?utm_src=pdf-body
https://www.benchchem.com/product/b072180?utm_src=pdf-body
https://www.benchchem.com/product/b072180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment, connectivity, and

stereochemistry of the protons in the molecule.

Data for (E)-3-Phenylbut-2-enoic acid:

While a complete, authoritatively published spectrum for the (E)-isomer is not readily available

in public databases, the expected chemical shifts can be predicted based on analogous

structures and general principles.

Data for (Z)-3-Phenylbut-2-enoic acid:

A published ¹H NMR spectrum for the (Z)-isomer provides a valuable reference.[1]

Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-2 5.88 quartet 1.3

H-4 (CH₃) 2.19 doublet 1.4

H-6, H-7, H-8, H-9, H-

10
7.22-7.35 multiplet -

H-11 (COOH) ~12.0 (broad) singlet -

Interpretation and Causality:

Olefinic Proton (H-2): In the (Z)-isomer, the vinyl proton (H-2) appears as a quartet at 5.88

ppm due to coupling with the methyl protons (H-4).[1] For the (E)-isomer, this proton is

expected to be further downfield due to the anisotropic effect of the cis-phenyl group.

Methyl Protons (H-4): The methyl protons appear as a doublet around 2.19 ppm, coupled to

the vinyl proton.[1]

Aromatic Protons (H-6 to H-10): The five protons of the phenyl ring typically appear as a

complex multiplet in the aromatic region (7.2-7.5 ppm).
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Carboxylic Acid Proton (H-11): The acidic proton of the carboxyl group is highly deshielded

and appears as a broad singlet at a chemical shift greater than 10 ppm, often around 12

ppm. This broadness is a result of hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

information about the electronic nature of the carbon atoms.

Predicted Data for (E)-3-Phenylbut-2-enoic acid:

Based on data from similar compounds and spectral prediction tools, the following are the

expected chemical shifts for the (E)-isomer.

Carbon Predicted Chemical Shift (δ) ppm

C-1 (COOH) ~171

C-2 ~118

C-3 ~155

C-4 (CH₃) ~16

C-5 (ipso-C) ~142

C-6, C-10 (ortho-C) ~126

C-7, C-9 (meta-C) ~129

C-8 (para-C) ~129

Interpretation and Causality:

Carbonyl Carbon (C-1): The carboxylic acid carbon is significantly deshielded and appears at

the downfield end of the spectrum, typically around 171 ppm.

Olefinic Carbons (C-2 and C-3): The sp² hybridized carbons of the double bond appear in the

vinylic region. C-3, being attached to the phenyl group, is more deshielded than C-2.
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Methyl Carbon (C-4): The methyl carbon gives a signal in the aliphatic region, typically

around 16 ppm.

Aromatic Carbons (C-5 to C-10): The six carbons of the phenyl ring will show four distinct

signals due to symmetry (ipso, ortho, meta, and para). The ipso-carbon (C-5) is a quaternary

carbon and will have a lower intensity.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. For 3-Phenylbut-2-enoic acid, the key functional groups are the carboxylic acid and

the carbon-carbon double bond, in conjugation with the phenyl ring.

Wavenumber (cm⁻¹) Intensity Assignment

~3300-2500 Broad
O-H stretch (Carboxylic acid

dimer)

~1690 Strong
C=O stretch (α,β-unsaturated

carboxylic acid)

~1630 Medium C=C stretch (conjugated)

~1420 Medium O-H bend

~1300 Medium C-O stretch

~3050 Medium
C-H stretch (Aromatic and

vinylic)

~2950 Medium C-H stretch (Aliphatic)

Interpretation and Causality:

O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the

extremely broad absorption band for the O-H stretch, which is due to strong intermolecular

hydrogen bonding, forming a dimer.

C=O Stretch: The carbonyl stretch of the carboxylic acid is very strong and sharp. Its position

at a lower wavenumber (~1690 cm⁻¹) compared to a saturated carboxylic acid (~1710 cm⁻¹)
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is indicative of conjugation with the C=C double bond.

C=C Stretch: The stretching vibration of the carbon-carbon double bond is also observed,

and its intensity is enhanced by conjugation.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Data for (E)-3-Phenylbut-2-enoic acid:

Data from the NIST Mass Spectrometry Data Center for the GC-MS analysis of (E)-3-
phenylbut-2-enoic acid shows the following major peaks:[2]

m/z Relative Intensity Proposed Fragment

162 High [M]⁺ (Molecular Ion)

161 High [M-H]⁺

117 Medium [M-COOH]⁺

115 High [M-H-H₂O-CO]⁺ or [C₉H₇]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

Interpretation and Fragmentation Pathway:

The fragmentation of (E)-3-Phenylbut-2-enoic acid under electron ionization (EI) is expected

to follow characteristic pathways for α,β-unsaturated carboxylic acids and phenyl-substituted

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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